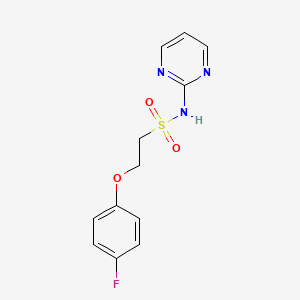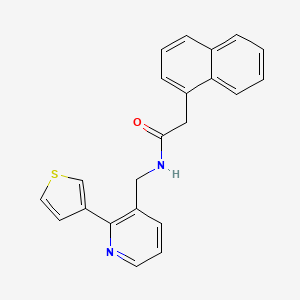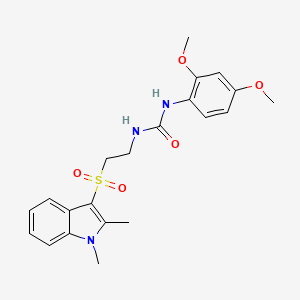
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide, also known as CMMP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is a member of the family of propargyl amides, which are known for their ability to inhibit the growth of cancer cells. In
科学的研究の応用
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide has been shown to have a range of potential medical applications. One of the most promising areas of research is its use as a cancer treatment. Studies have shown that (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide is able to inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.
作用機序
The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell growth and division. Specifically, (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide is thought to inhibit the activity of histone deacetylases, which play a key role in regulating gene expression. By inhibiting the activity of these enzymes, (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide is able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide has a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide has also been shown to have neuroprotective properties, making it a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide as a research tool is its specificity. Unlike many other cancer treatments, which can have broad effects on the body, (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide targets specific enzymes involved in cancer cell growth. This makes it a potentially safer and more effective treatment. However, one limitation of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide is its relatively low solubility in water, which can make it difficult to administer in certain forms.
将来の方向性
There are many potential future directions for research on (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide. One area of focus is the development of more effective formulations of the compound, which could improve its solubility and bioavailability. Another area of research is the identification of biomarkers that could be used to predict which patients are most likely to respond to (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide treatment. Finally, there is a need for further studies to better understand the mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide and to identify potential side effects or interactions with other drugs.
合成法
The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide involves the reaction of 4-methoxyphenylacetylene with propargylamine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride and cyanogen bromide to produce (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide. This synthesis method has been optimized to produce high yields of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide with minimal impurities.
特性
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-8-16-14(17)12(10-15)9-11-4-6-13(18-2)7-5-11/h3-7,9H,1,8H2,2H3,(H,16,17)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEDALOAZHOAOB-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(2,4-Dichlorophenyl)-1H-pyrazole-3-yl]-1-piperidineacetonitrile](/img/structure/B2438206.png)
![6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2438208.png)
![(3-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2438209.png)


![(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2438216.png)



![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)
![(2,5-Dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate](/img/structure/B2438221.png)
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2438223.png)